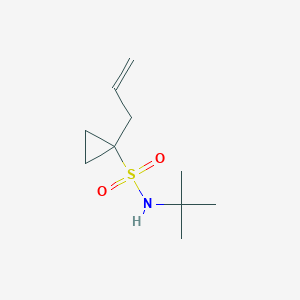
Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Descripción general
Descripción
Diethyl 2-chloropyrimidine-4,5-dicarboxylate (DCPD) is an organic compound belonging to the pyrimidine family of compounds. It is a colorless liquid with a sweet, pungent odor, and is soluble in water and a variety of organic solvents. DCPD is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a corrosion inhibitor in metalworking and as a plasticizer in polyvinyl chloride (PVC) products.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activities
- Summary of Application : Pyrimidines, including derivatives like “Diethyl 2-chloropyrimidine-4,5-dicarboxylate”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Regioselective Synthesis of New Pyrimidine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the regioselective synthesis of new pyrimidine derivatives .
- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidine derivatives with a high degree of regioselectivity .
Synthesis of Dihydropyridine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
- Methods of Application : The synthesis follows a multistep synthetic route .
- Results or Outcomes : The newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
Synthesis of Pyrimidine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new pyrimidine derivatives .
- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidine derivatives with a high degree of regioselectivity .
Synthesis of Dihydropyridine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
- Methods of Application : The synthesis follows a multistep synthetic route .
- Results or Outcomes : The newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
Propiedades
IUPAC Name |
diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAZEHEYSOONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611441 | |
| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
CAS RN |
90794-84-6 | |
| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)






